2-Chloroethanesulfonyl fluoride
Overview
Description
2-Chloroethanesulfonyl fluoride is a useful research compound. Its molecular formula is C2H4ClFO2S and its molecular weight is 146.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Ethenesulfonyl Fluoride (ESF)
Zheng et al. (2016) describe a process for synthesizing ethenesulfonyl fluoride (ESF) using 2-chloroethanesulfonyl fluoride. This synthesis involves a neat reaction with a potassium bifluoride solution and subsequent dehydrochlorination to produce ESF with high yield, highlighting the use of this compound in large-scale organic synthesis (Zheng, Dong, & Sharpless, 2016).
Fluoride Anion Recognition and Sensing
Cametti and Rissanen (2009, 2013) focus on the recognition and sensing of fluoride anions, an area where this compound could play a role. Their research explores various chemical approaches to bind fluoride in competitive solvents like water, indicating potential applications in environmental monitoring and industrial processes (Cametti & Rissanen, 2009); (Cametti & Rissanen, 2013).
Derivatization for Analytical Purposes
Kwon and Shin (2014) developed a method for determining fluoride in biological samples using derivatization with 2-(bromomethyl)naphthalene. This method, potentially adaptable to this compound, illustrates the compound's potential in enhancing analytical techniques for biological and environmental samples (Kwon & Shin, 2014).
Industrial and Research Level Applications
Conte and Pinna (2014) discuss the use of fluorides, including potentially this compound, in energy storage and conversion applications. Specifically, their work on iron(III) fluorides as electrodes in secondary cells suggests avenues for the application of similar compounds in renewable energy technologies (Conte & Pinna, 2014).
Catalysis and Chemical Reactions
Tryniszewski et al. (2022) explore the use of methanedisulfonyl fluoride for olefination, a process that could potentially utilize this compound. Their work shows the role of sulfonyl fluorides in organic synthesis, particularly in creating substrates for click-type transformations (Tryniszewski, Basiak, & Barbasiewicz, 2022).
Safety and Hazards
Properties
IUPAC Name |
2-chloroethanesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClFO2S/c3-1-2-7(4,5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHZNPZESCRRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073236 | |
Record name | Ethanesulfonyl fluoride, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-70-9 | |
Record name | 2-Chloroethanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanesulfonyl fluoride, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonyl fluoride, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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